D-Xylaric Acid

Polymer Chemistry Bio-based Polymers Adhesives

Sourcing a C5 aldaric acid monomer that enables aqueous film casting and low-temperature melt processing of polyhydroxypolyamides is challenging. D-Xylaric acid's bent meso-conformation reduces intermolecular hydrogen bonding, yielding poly(hexamethylene xylaramide) with a 195 °C melting point-significantly lower than glucaric acid analogs (>250 °C). • Enables water-castable, film-forming polyamides with adhesive properties not achievable with galactaric or glucaric acid monomers. • Superior microbial transporter affinity (Ki = 27.6 mM in S. cerevisiae) for engineered bioprocess efflux systems. • Forms unique heterometallic coordination complexes (Ge, Mg, Ca, Ba, Li, Fe, Ni) for catalysis and gas storage. • Available at ≥98% purity; bulk quantities and custom synthesis upon request.

Molecular Formula C5H8O7
Molecular Weight 180.11 g/mol
Cat. No. B15206827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylaric Acid
Molecular FormulaC5H8O7
Molecular Weight180.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+
InChIKeyNPTTZSYLTYJCPR-MZJVJLTCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylaric Acid: Chemical Identity and Core Properties


D-Xylaric acid (also referred to as xylosaccharic acid, m-xylarate, or ribaric acid) is a five-carbon aldaric acid with molecular formula C₅H₈O₇ and molecular weight 180.11 g/mol [1]. It is a meso-dicarboxylic acid derived from the oxidation of D-xylose, characterized by three hydroxyl groups and two terminal carboxyl groups [2]. As a member of the aldaric acid family, D-xylaric acid shares structural homology with other sugar-derived diacids such as D-glucaric acid and meso-galactaric acid, yet its five-carbon chain length and symmetric meso configuration confer distinct physicochemical and material properties that differentiate it in polymer synthesis and biotechnological applications [2].

D-Xylaric Acid: Why Analogs Cannot Substitute


Aldaric acids share a common dicarboxylic acid core, yet even structurally similar members such as D-glucaric acid (C6), meso-galactaric acid (C6), and D-xylaric acid (C5) exhibit starkly divergent performance in polymer film formation, melting behavior, and biological transport specificity [1]. The shorter five-carbon backbone and meso-symmetry of D-xylaric acid enforce a bent aldaryl conformation that reduces intermolecular hydrogen bonding relative to extended zigzag conformers, directly translating into lower polymer melting points and higher water solubility [2]. Consequently, substituting D-xylaric acid with a six-carbon analog compromises the intended thermal, solubility, and adhesive properties of the final material, rendering generic interchange scientifically and industrially untenable.

D-Xylaric Acid: Product-Specific Evidence


Film-Forming and Adhesive Performance vs. Galactaric Acid

D-Xylaric acid-derived polyamides form cohesive films with adhesive properties when cast from aqueous solution, whereas analogous polymers prepared from meso-galactaric acid, a six-carbon aldaric acid isomer, fail to form satisfactory films and exhibit poor or no adhesion [1]. This stark functional dichotomy is attributed to the bent aldaryl conformation of xylaric acid units, which permits favorable polymer chain packing and interchain interactions that are sterically hindered in the extended galactaric acid conformation [1].

Polymer Chemistry Bio-based Polymers Adhesives

Membrane Transporter Affinity in Yeast

In functional characterization of carboxylic acid transporters expressed in Saccharomyces cerevisiae, D-xylaric acid exhibited a distinct inhibition constant (Ki) of 27.6 mM, positioning it intermediate between gluconic acid (Ki = 13.2 mM and 40.6 mM) and saccharic acid (Ki = 24.1 mM and 24.7 mM), and lower (more favorable) than mucic acid (Ki = 32.9 mM) [1]. These Ki values reflect the relative affinity of each acid for the transporter, directly impacting uptake and efflux rates in engineered microbial systems.

Biotechnology Metabolic Engineering Membrane Transport

Polyamide Thermal Properties vs. D-Glucaric Acid

Poly(alkylene xylaramide)s consistently display melting points that are slightly lower than those of the corresponding poly(alkylene D-glucaramide)s [1]. Specifically, poly(hexamethylene xylaramide) (C6 diamine + xylaric acid) melts with decomposition at 195 °C [2], whereas poly(hexamethylene glucaramide) exhibits a melting point exceeding 250 °C [3]. This ~55+ °C difference arises from the bent xylaramide conformation, which diminishes intermolecular hydrogen bonding and interchain attractive forces relative to the more extended glucaramide units [1].

Polymer Synthesis Thermal Analysis Bio-based Materials

Polyamide Water Solubility vs. Galactaric Acid

Polyamides derived from D-xylaric acid and D-glucaric acid exhibit higher water solubility than those derived from meso-galactaric acid when polymerized with identical alkylenediamine monomers [1]. This solubility differential stems from the bent aldaryl conformations of xylaric and glucaric acid units, which disrupt extended zigzag packing and reduce intermolecular attractive forces, thereby enhancing water accessibility [1].

Polymer Solubility Hydrophilic Polymers Bio-based Polyamides

Lipoxygenase Inhibition and Multi-Target Activity

D-Xylaric acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. It also exhibits antioxidant activity in fats and oils [1]. While direct head-to-head quantitative inhibition data against comparators (e.g., other aldaric acids) are not available in the cited source, the multi-target enzyme modulation profile distinguishes D-xylaric acid from non-inhibitory sugar acids.

Pharmacology Enzyme Inhibition Inflammation

Coordination Chemistry and Heterometallic Complexes

D-Xylaric acid (H₅Xylar) acts as a polydentate ligand capable of forming well-defined heterometallic coordination polymers with germanium(IV) and divalent metals (Mg, Ca, Ba) [1], as well as mixed-metal complexes with Li, Ge, and transition metals such as Fe and Ni [REFS-2, REFS-3]. While tartaric and citric acids also function as hydroxycarboxylate ligands, the five-carbon, three-hydroxyl, meso-configuration of xylaric acid offers a distinct chelation geometry and stoichiometry that yields unique crystalline coordination architectures not accessible with four-carbon tartaric or six-carbon glucaric acid frameworks [1].

Coordination Chemistry Metal Complexation Materials Science

D-Xylaric Acid: Research and Industrial Applications


Bio-based Film-Forming Adhesives and Coatings

D-Xylaric acid is the monomer of choice for synthesizing water-castable, film-forming polyamides that exhibit adhesive properties, a functional profile not achievable with galactaric acid [1]. This application leverages the bent aldaryl conformation of xylaric acid to generate polymers that form cohesive films from aqueous solution, enabling the development of environmentally friendly adhesives and biodegradable coatings [1].

Yeast Metabolic Engineering for Sugar Acid Transport

The defined transporter affinity of D-xylaric acid (Ki = 27.6 mM) in S. cerevisiae [1] makes it a valuable substrate or intermediate for engineering microbial strains with optimized carboxylic acid efflux systems. Compared to mucic acid (Ki = 32.9 mM), D-xylaric acid exhibits superior transporter recognition, facilitating higher membrane flux in bioprocesses aimed at producing C5 diacids or their derivatives [1].

Synthesis of Lower-Melting Polyhydroxypolyamides

Researchers and material scientists requiring polyamides with reduced thermal processing windows should select D-xylaric acid over D-glucaric acid. Poly(hexamethylene xylaramide) melts at 195 °C, substantially lower than the >250 °C melting point of its glucaric acid counterpart [2][3], allowing melt-processing at milder temperatures while retaining the benefits of hydroxylated polymer backbones [2].

Heterometallic Coordination Polymers and MOFs

The unique 5-carbon meso-configuration of D-xylaric acid enables the construction of heterometallic germanium(IV) complexes and mixed-metal coordination polymers with Mg, Ca, Ba, Li, Fe, and Ni [4][5]. These complexes and frameworks exhibit structural features and stoichiometries distinct from those derived from tartaric or citric acids, offering novel materials for catalysis, gas storage, and magnetic applications [4].

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